3-Methyl-1,2-oxazol-5-ol
Overview
Description
3-Methyl-1,2-oxazol-5-ol is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazoles.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to produce oxazoles.
Reaction of α-Haloketones and Formamide: This method involves the reaction of α-haloketones with formamide to produce oxazoles.
Van Leusen Reaction: This method uses aldehydes and TosMIC (tosylmethyl isocyanide) to synthesize oxazoles.
Industrial Production Methods
Industrial production methods for 3-Methyl-1,2-oxazol-5-ol typically involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalysts and reaction conditions are often tailored to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxazoles can undergo oxidation reactions, often leading to the formation of oxazole N-oxides.
Reduction: Reduction of oxazoles can yield dihydrooxazoles or other reduced derivatives.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazoles.
Substitution: Various substituted oxazoles depending on the electrophile used.
Scientific Research Applications
3-Methyl-1,2-oxazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,2-oxazol-5-ol involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation . The specific pathways involved depend on the biological context and the particular target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: The parent compound of the oxazole family, differing by the absence of a methyl group at the C3 position.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions within the ring.
Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen atom.
Uniqueness
3-Methyl-1,2-oxazol-5-ol is unique due to the presence of a methyl group at the C3 position, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-2H-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-2-4(6)7-5-3/h2,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPXDMCZKAPJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)ON1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183990 | |
Record name | 3-Methylisoxazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29871-83-8, 45469-93-0 | |
Record name | 3-Methylisoxazol-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029871838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylisoxazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2-oxazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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